Benzyl(cyano)methylamine

Overview

Description

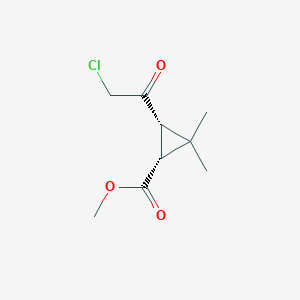

Benzyl(cyano)methylamine: is an organic compound with the molecular formula C9H10N2 It is characterized by the presence of a benzyl group attached to a cyano-substituted methylamine

Mechanism of Action

Target of Action

Benzyl(cyano)methylamine is a complex organic compound that primarily targets amines . Amines play a crucial role in the synthesis of a wide range of compounds, including proteins, alkaloids, hormones, neurotransmitters, and pharmaceuticals .

Mode of Action

The compound interacts with its targets through a process known as reductive amination . This involves the nucleophilic addition of ammonia or an amine to a carbonyl group to form an imine . The imine is then reduced to form a new alkyl group attached to nitrogen . This process allows for a controlled formation of nitrogen-carbon bonds .

Biochemical Pathways

It is known that the compound can affect the synthesis of amines , which are involved in a wide range of biochemical pathways. These include the synthesis of proteins, alkaloids, hormones, neurotransmitters, and pharmaceuticals .

Pharmacokinetics

Like other organic compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular structure, solubility, stability, and the presence of functional groups .

Result of Action

The result of this compound’s action is the formation of a variety of aryl-, heteroaryl-, and alkyl amines . These amines can be used in the synthesis of a wide range of compounds, including proteins, alkaloids, hormones, neurotransmitters, and pharmaceuticals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or catalysts . For example, certain catalysts can enhance the efficiency of the reductive amination process .

Biochemical Analysis

Biochemical Properties

Benzyl(cyano)methylamine, like other amines, is known for its basicity . The nitrogen atom in amines, including this compound, carries a lone pair of electrons, making these compounds not only basic but also good nucleophiles This property allows this compound to participate in various biochemical reactions, potentially interacting with a variety of enzymes, proteins, and other biomolecules

Molecular Mechanism

Based on its structure and properties, it can be hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression

Metabolic Pathways

It is possible that it interacts with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is possible that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for preparing benzyl(cyano)methylamine involves the reductive amination of benzylamine with formaldehyde and hydrogen cyanide.

Cyanoacetylation: Another method involves the cyanoacetylation of benzylamine with cyanoacetic acid or its esters under basic conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl(cyano)methylamine can undergo oxidation reactions to form corresponding nitriles and amides.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols.

Major Products Formed:

Oxidation Products: Nitriles, amides.

Reduction Products: Primary amines.

Substitution Products: Various substituted amines and alcohols.

Scientific Research Applications

Chemistry: Benzyl(cyano)methylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development .

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .

Comparison with Similar Compounds

Benzylamine: Lacks the cyano group, making it less reactive in certain synthetic applications.

Phenylacetonitrile: Contains a cyano group but lacks the amine functionality, limiting its use in amine-related reactions.

Benzyl(cyano)acetate: Contains an ester group instead of an amine, leading to different reactivity and applications.

Uniqueness: Benzyl(cyano)methylamine is unique due to the presence of both a benzyl group and a cyano-substituted methylamine. This combination of functional groups provides a versatile reactivity profile, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name |

benzyl(methyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11(8-10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUFJHLDRGSBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

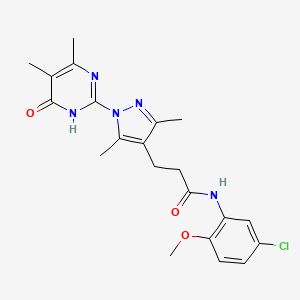

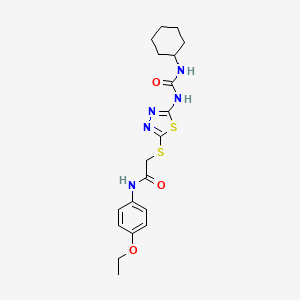

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2406844.png)

![2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2406846.png)

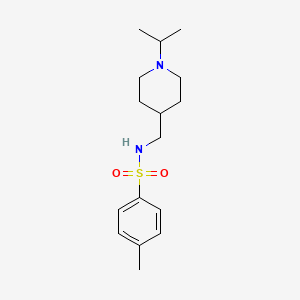

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2406851.png)

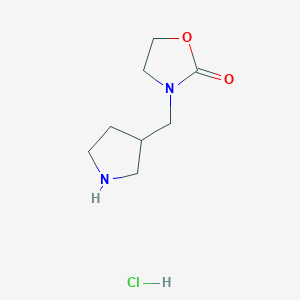

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2406856.png)

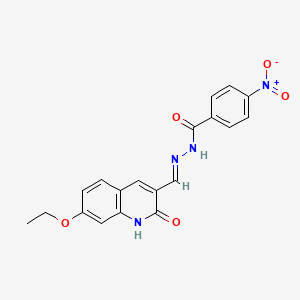

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2406858.png)

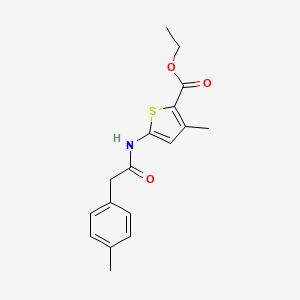

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406859.png)